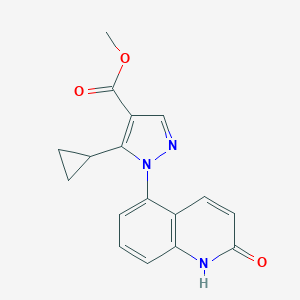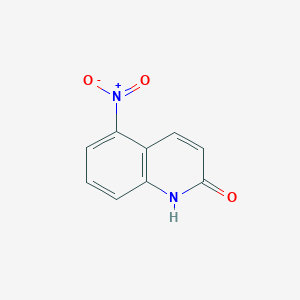
(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzodioxin ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of hydroxyl and methoxy groups: These functional groups can be added through selective hydroxylation and methylation reactions.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques may be employed to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, potentially forming a more saturated molecule.
Substitution: Functional groups such as methoxy groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for drug development, particularly for compounds targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biological Studies: To study the effects of its functional groups on biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which (2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes through binding to their active sites.
Receptors: Interaction with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways, potentially affecting processes such as metabolism or cell division.
Comparación Con Compuestos Similares
Benzodioxin derivatives: Compounds with similar benzodioxin ring structures.
Hydroxyl and methoxy derivatives: Compounds with similar functional groups but different core structures.
Propiedades
IUPAC Name |
(2S,3S,4aR,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(15-3)12(2,16-4)18-10-8(14)5-7(13)6-9(10)17-11/h8-10,14H,5-6H2,1-4H3/t8-,9-,10-,11+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPDZACFJWBOR-JCIQBVFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(CC(=O)CC2O1)O)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@@H]2[C@@H](CC(=O)C[C@H]2O1)O)(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














